4-Butoxy-1,1,1-trifluorobut-3-en-2-one

描述

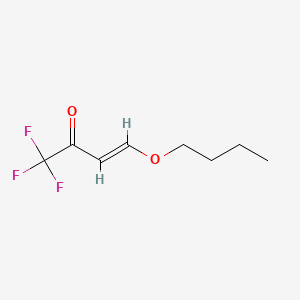

4-Butoxy-1,1,1-trifluorobut-3-en-2-one (CAS: 120407-73-0) is an α,β-unsaturated trifluoromethyl ketone characterized by a butoxy group at the 4-position and a trifluoromethyl group at the 1-position. This compound is a versatile building block in organic synthesis, particularly in the preparation of heterocycles and fluorinated agrochemicals or pharmaceuticals . Its structure combines electron-withdrawing (trifluoromethyl) and electron-donating (alkoxy) groups, enabling diverse reactivity with nucleophiles and electrophiles. The (E)-isomer is the predominant form due to thermodynamic stability, as confirmed by spectral data and synthetic protocols .

The compound is synthesized via trifluoroacetylation of vinyl ethers or through nucleophilic substitution reactions involving alkoxy groups . Its applications span the synthesis of pyrazoles, pyridines, and pyrimidines, where the trifluoromethyl group enhances metabolic stability and lipophilicity in bioactive molecules .

属性

IUPAC Name |

(E)-4-butoxy-1,1,1-trifluorobut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2/c1-2-3-5-13-6-4-7(12)8(9,10)11/h4,6H,2-3,5H2,1H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCLSTURONLRIB-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC=CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCO/C=C/C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109317-78-4, 120407-73-0 | |

| Record name | (3E)-4-butoxy-1,1,1-trifluorobut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Butoxy-1,1,1-trifluoro-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

相似化合物的比较

Table 1: Structural and Electronic Properties

The alkoxy chain length and substituent electronic properties critically influence reactivity. Ethoxy derivatives exhibit faster kinetics due to reduced steric hindrance, while butoxy analogs show slower reaction rates but improved regioselectivity in some cases .

Reactivity in Nucleophilic Additions

Table 2: Reaction with Phenylmagnesium Bromide

The diethylamino variant eliminates side reactions (e.g., reduction to allylic alcohol), highlighting the role of amine groups in stabilizing intermediates. Butoxy derivatives, however, require stricter temperature control to suppress isomerization .

Table 3: Cyclization Reactions

| Compound | Product Class | Key Reaction | Yield (%) |

|---|---|---|---|

| 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | Pyrazoles (e.g., TFPZO) | Reaction with methyl hydrazine | 60–85 |

| This compound | Pyridines | Horner–Wadsworth–Emmons reaction | 70–90* |

| 4-Diethoxy-1,1,1-trifluorobut-3-en-2-one | Sulfoximido-pyrimidines | O,N-exchange with sulfoximides | 65–80 |

*Theoretical yield based on analogous ethoxy systems .

Ethoxy derivatives are preferred for pyrazole synthesis due to their optimal balance of reactivity and steric accessibility . Butoxy analogs, while less reactive, are advantageous in bulkier electrophile trapping (e.g., aryl Grignard reagents) .

常见问题

Q. What are the standard synthetic methodologies for preparing 4-Butoxy-1,1,1-trifluorobut-3-en-2-one?

The compound is typically synthesized via O,N-exchange reactions using precursors like 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one. A general procedure involves heating the precursor with sulfoximides and triethylamine in acetonitrile at 80–82°C for 24 hours, followed by solvent evaporation and recrystallization . Alternative routes include bromination of structurally similar enones (e.g., 4-ethoxy derivatives) followed by cyclocondensation with nucleophiles like hydrazines .

Q. How is this compound characterized structurally and analytically?

Key characterization methods include:

- NMR spectroscopy : To confirm regiochemistry and substituent effects, particularly for distinguishing (E)- and (Z)-isomers.

- X-ray crystallography : For unambiguous determination of molecular geometry, as demonstrated in studies of related trifluoromethylated enones .

- Chromatography (HPLC/GC) : To assess purity and monitor reaction progress .

Advanced Research Questions

Q. What factors influence divergent reaction pathways during amination of 4-alkoxy-1,1,1-trifluorobut-3-en-2-one derivatives?

Reaction outcomes depend on the amine type and electronic/steric effects. For example:

- Primary arylamines yield aryl-5-(trifluoromethyl)furan-3-amines via cyclization.

- Secondary amines produce 4-amino-2,3-dihydrofuran-2-ols due to alternative nucleophilic attack and ring-opening mechanisms . Solvent polarity, temperature, and catalyst choice (e.g., triethylamine) further modulate selectivity .

Q. How can sulfoximido-functionalized derivatives of this compound be synthesized, and what are their applications?

Sulfoximido derivatives are synthesized via O,N-exchange with sulfoximides under mild conditions. These derivatives serve as precursors for trifluoromethylated heterocycles (e.g., pyrazoles, isoxazoles) when reacted with dinucleophiles like hydrazines or hydroxylamine. Yields range from 55–89%, with purity dependent on recrystallization protocols .

Q. What experimental strategies resolve contradictions in reaction yields or product distributions?

Discrepancies often arise from competing reaction pathways (e.g., keto-enol tautomerization, steric hindrance). Strategies include:

Q. How is this compound applied in synthesizing trifluoromethylated heterocycles for pharmaceutical research?

The enone acts as a fluorinated synthon in cyclocondensation reactions. For example:

Q. What are the challenges in scaling up synthetic protocols for this compound?

Key challenges include:

- Purification : Removing byproducts (e.g., triethylamine salts) without column chromatography.

- Solvent selection : Replacing acetonitrile with greener alternatives (e.g., ethanol/water mixtures) without compromising yield .

- Stability : The compound’s sensitivity to moisture requires inert conditions during storage and reactions .

Methodological Notes

- Synthetic reproducibility : Ensure strict control of reaction time and temperature, as over- or under-heating alters product ratios .

- Safety protocols : Handle trifluoromethylated enones in fume hoods due to potential volatility and toxicity .

- Data validation : Cross-verify NMR assignments with computational predictions (e.g., DFT calculations) to avoid misassignment of signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。